molecular formula C4H2IN3 B13134888 5-iodo-1H-Imidazole-4-carbonitrile

5-iodo-1H-Imidazole-4-carbonitrile

Katalognummer: B13134888
Molekulargewicht: 218.98 g/mol
InChI-Schlüssel: FXDZENHLUPCZJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-iodo-1H-Imidazole-4-carbonitrile: is a heterocyclic compound that features an imidazole ring substituted with an iodine atom at the 5-position and a cyano group at the 4-position. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1H-Imidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yields and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 5-iodo-1H-Imidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazole derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-iodo-1H-Imidazole-4-carbonitrile is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: Imidazole derivatives are known for their biological activities, including antibacterial, antifungal, and anticancer properties. This compound may serve as a precursor for the development of new pharmaceuticals targeting various diseases .

Industry: In the industrial sector, imidazole derivatives are used in the production of dyes, agrochemicals, and functional materials. The compound’s versatility makes it valuable for developing new industrial products .

Wirkmechanismus

The mechanism of action of 5-iodo-1H-Imidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being used .

Vergleich Mit ähnlichen Verbindungen

    1H-Imidazole-4-carbonitrile: Lacks the iodine substitution, making it less reactive in certain substitution reactions.

    5-bromo-1H-Imidazole-4-carbonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.

    4,5-dihydro-1H-Imidazole-4-carbonitrile: A reduced form with different chemical and biological characteristics.

Uniqueness: 5-iodo-1H-Imidazole-4-carbonitrile is unique due to the presence of the iodine atom, which enhances its reactivity and allows for the synthesis of a broader range of derivatives. This makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C4H2IN3

Molekulargewicht

218.98 g/mol

IUPAC-Name

5-iodo-1H-imidazole-4-carbonitrile

InChI

InChI=1S/C4H2IN3/c5-4-3(1-6)7-2-8-4/h2H,(H,7,8)

InChI-Schlüssel

FXDZENHLUPCZJG-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=C(N1)I)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.